4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid
Overview
Description
4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid is a complex organic compound that features a benzothiophene core, a chlorophenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid typically involves multi-step organic reactions One common approach is to start with the benzothiophene core, which is then functionalized with the chlorophenyl group through a series of substitution reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and reduce production time. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and its role as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)carbamoyl]butanoic Acid: Shares a similar chlorophenyl group and butanoic acid moiety.
(4-((3-Chloropropyl)carbamoyl)phenyl)boronic Acid: Contains a chlorophenyl group and a carbamoyl moiety.
Uniqueness
4-({3-[(4-Chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}amino)-4-oxobutanoic acid is unique due to its benzothiophene core, which imparts specific chemical and physical properties
Properties
IUPAC Name |
4-[[3-[(4-chlorophenyl)carbamoyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4S/c1-2-12-3-8-15-16(11-12)29-21(24-17(25)9-10-18(26)27)19(15)20(28)23-14-6-4-13(22)5-7-14/h4-7,12H,2-3,8-11H2,1H3,(H,23,28)(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIQANBAHRHXRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=C(C=C3)Cl)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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